5-Bromo-3-methyl-2-morpholinocarbonylpyridine
Description
Properties
IUPAC Name |
(5-bromo-3-methylpyridin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-8-6-9(12)7-13-10(8)11(15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUCTWOHRXARDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-morpholinocarbonylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives .
Scientific Research Applications
5-Bromo-3-methyl-2-morpholinocarbonylpyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 5-Bromo-3-methyl-2-morpholinocarbonylpyridine is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Similar in structure but lacks the morpholine group.
3-Methyl-2-pyridinecarboxylic acid: The precursor in the synthesis of 5-Bromo-3-methyl-2-morpholinocarbonylpyridine.
2-Morpholinocarbonylpyridine: Similar but without the bromine and methyl groups.
Uniqueness
This compound is unique due to the presence of both the bromine and morpholine groups, which confer distinct chemical and biological properties.
Biological Activity
5-Bromo-3-methyl-2-morpholinocarbonylpyridine (CAS No. 244139-60-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula: C₁₁H₁₃BrN₂O₂
- Molecular Weight: 285.14 g/mol
- Appearance: Typically appears as a solid or crystalline compound.
- Purity: Commonly available with a purity of ≥97% .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and cell cycle arrest in these cells, primarily through the modulation of signaling pathways such as MAPK/ERK and PI3K/Akt .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. It has been tested against a range of bacteria and fungi, displaying inhibitory effects that suggest potential applications in treating infections caused by resistant strains . The mechanism involves disrupting microbial cell wall synthesis and interfering with metabolic pathways.
Antiviral Effects
Preliminary studies suggest that this compound may possess antiviral properties. It has been evaluated for activity against viruses such as HIV and influenza, indicating potential as a therapeutic agent in viral infections .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound inhibits enzymes involved in cancer cell proliferation and microbial growth.
- Receptor Binding: It binds to various receptors, affecting downstream signaling pathways that regulate cell survival and apoptosis.
- Gene Expression Modulation: The compound alters the expression of genes associated with cell cycle regulation and apoptosis, contributing to its anticancer effects .
Case Studies
A series of studies have explored the efficacy of this compound in different biological contexts:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
